molecular formula C19H18ClNO5S B2938099 1'-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797140-32-9

1'-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2938099
CAS No.: 1797140-32-9
M. Wt: 407.87
InChI Key: JEDXSCGGZCBPEA-UHFFFAOYSA-N
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Description

1'-(3-Chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran-piperidine core modified with a 3-chloro-4-methoxybenzenesulfonyl group. This structure places it within a broader class of sigma receptor (S1R/S2R) ligands and neuropharmacological agents. Its sulfonyl substituent may influence pharmacokinetic properties, including solubility and metabolic stability, while the chloro-methoxy group likely modulates electronic and steric interactions with target receptors .

Properties

IUPAC Name

1'-(3-chloro-4-methoxyphenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-25-17-7-6-13(12-16(17)20)27(23,24)21-10-8-19(9-11-21)15-5-3-2-4-14(15)18(22)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDXSCGGZCBPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps. One common approach starts with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride, which is then reacted with piperidine derivatives under controlled conditions to form the spiro compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The compound shares structural homology with several spirocyclic ligands developed for sigma receptor targeting. Key comparisons include:

Compound Substituents σ1 Affinity (Ki, nM) σ2 Affinity (Ki, nM) Key Features
Target compound 3-chloro-4-methoxybenzenesulfonyl Not reported Not reported Enhanced rigidity; sulfonyl group may improve membrane permeability .
1'-Benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] Benzyl, methoxy 2.1 320 High σ1 selectivity; methoxy group critical for σ1 binding .
(S)-[18F]Fluspidine Benzyl, 2-fluoroethyl 0.7 1,200 PET imaging ligand; fluorine enhances CNS penetration .
FA4 Indolin-3-ylidene, dimethylhydrazine 15 (σ2) 0.8 (σ2) σ2-selective; cytotoxic in cancer cells via ROS generation .
MT8 1H-indol-1-ylbutyl 12 85 Dual σ1/σ2 activity; indole moiety enhances hydrophobic interactions .

Structural Insights :

  • The benzyl or aryl sulfonyl groups at the piperidine nitrogen (e.g., target compound vs. 1'-benzyl analogs) significantly impact σ1/σ2 selectivity. Bulky substituents like 3-chloro-4-methoxybenzenesulfonyl may occupy larger hydrophobic pockets in σ1 receptors, as suggested by docking studies .
  • Methoxy or fluoro substituents on the benzofuran/benzopyran core enhance σ1 affinity by forming hydrogen bonds with residues like Glu172 in the receptor’s binding pocket .
Pharmacokinetic and Functional Comparisons
  • Metabolic Stability : Sulfonyl-containing analogs (e.g., target compound) exhibit improved metabolic stability compared to ester or amide derivatives (e.g., ethyl 1'-carboxylate analogs in ), which are prone to hydrolysis .
  • CNS Penetration : Fluorinated derivatives like (S)-[18F]Fluspidine demonstrate superior blood-brain barrier permeability due to fluorine’s electronegativity and small size . The target compound’s chloro-methoxy group may reduce CNS exposure compared to fluoroalkyl analogs.
  • Cytotoxicity : σ2-selective ligands (e.g., FA4) activate apoptotic pathways in cancer cells, whereas σ1 ligands (e.g., 1'-benzyl-3-methoxy-spiro compounds) are neuroprotective but lack direct cytotoxicity .
Docking and RMSD Analysis

Molecular docking studies reveal that spirocyclic compounds with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 analogs) exhibit RMSD values < 2 Å when aligned with σ1 receptors, indicating high structural conservation . In contrast, analogs with bulkier substituents (e.g., target compound’s sulfonyl group) show RMSD > 2.5 Å due to steric clashes, necessitating receptor cavity adaptation .

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